

Spectroscopic Profile of Isopropyl 4-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 4-aminobenzoate*

Cat. No.: *B097842*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isopropyl 4-aminobenzoate** (CAS No. 18144-43-9), a compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for **Isopropyl 4-aminobenzoate** is summarized below. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.8	Doublet	2H	Aromatic (Ar-H)
6.6	Doublet	2H	Aromatic (Ar-H)
5.2	Septet (q)	1H	$-\text{CH}(\text{CH}_3)_2$
1.4	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$

Solvent: CDCl_3 , Reference: TMS (0 ppm)

^{13}C NMR: While specific peak-by-peak data from the conducted search is not available, the expected chemical shifts for the carbon environments in **Isopropyl 4-aminobenzoate** are well-established based on its structure. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under number 1517, confirming the availability of this data in specialized databases.[\[1\]](#)

Chemical Shift (δ) ppm (Expected Range)	Carbon Assignment
166-168	C=O (Ester)
150-152	C-NH_2 (Aromatic)
131-132	C-H (Aromatic, ortho to $-\text{COO}$)
119-121	C-COO (Aromatic)
113-114	C-H (Aromatic, ortho to $-\text{NH}_2$)
67-69	$-\text{CH}(\text{CH}_3)_2$
21-23	$-\text{CH}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. While a specific peak list was not retrieved in the search, the expected absorption bands for **Isopropyl 4-aminobenzoate** are as follows. An IR spectrum is available in the Spectral Database for Organic Compounds (SDBS) under number 1517.[\[1\]](#)

Wavenumber (cm ⁻¹) (Expected Range)	Vibration Type	Functional Group
3450-3250	N-H Stretch	Primary Amine (-NH ₂)
3100-3000	C-H Stretch	Aromatic
3000-2850	C-H Stretch	Aliphatic
1715-1685	C=O Stretch	Ester
1600-1475	C=C Stretch	Aromatic Ring
1300-1200	C-O Stretch	Ester
1200-1000	C-N Stretch	Aromatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity (%)	Assignment
179	23.19	[M] ⁺ (Molecular Ion)
137	55.09	[M - C ₃ H ₆] ⁺
120	99.99	[M - C ₃ H ₇ O] ⁺
92	21.60	[C ₆ H ₆ N] ⁺
65	24.54	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **Isopropyl 4-aminobenzoate**.

Synthesis of Isopropyl 4-aminobenzoate

A common method for the synthesis of **Isopropyl 4-aminobenzoate** is through the Fischer esterification of 4-aminobenzoic acid with isopropanol.

Materials:

- 4-Aminobenzoic acid
- Isopropanol
- Concentrated sulfuric acid (catalyst)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

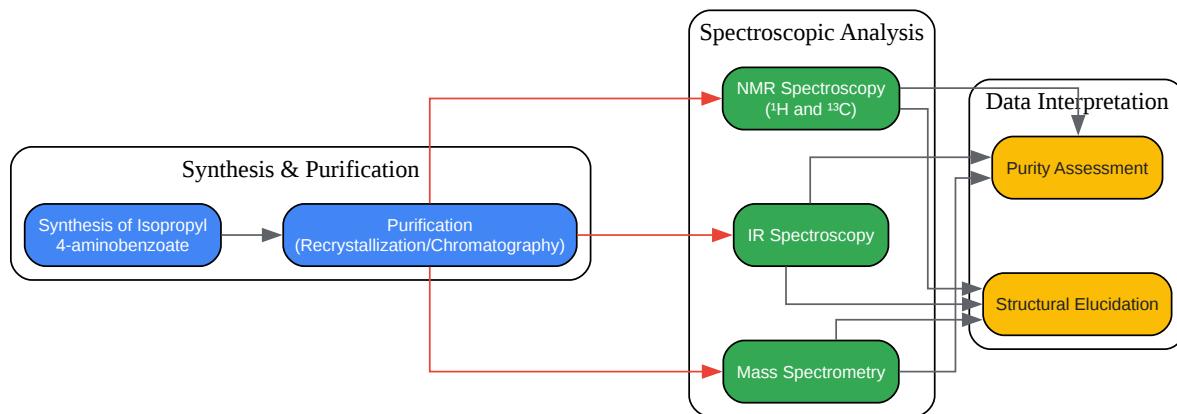
- In a round-bottomed flask, dissolve 4-aminobenzoic acid in an excess of isopropanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 300 MHz or higher NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher concentration of the sample (20-50 mg) and a greater number of scans are typically required.

IR Spectroscopy:


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl_4) or as a nujol mull.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Acquisition: For electron ionization (EI), a standard electron energy of 70 eV is typically used.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Isopropyl 4-aminobenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **Isopropyl 4-aminobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl 4-Aminobenzoate | 18144-43-9 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Isopropyl 4-aminobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b097842#isopropyl-4-aminobenzoate-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com